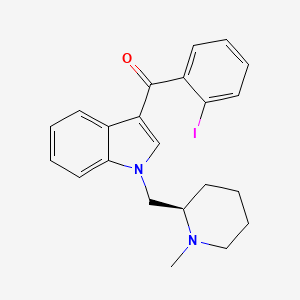

2-iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-iodophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLCYQTUSSEGPT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-55-4 | |

| Record name | 2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-2233 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160N27WT0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Chemical Identity

The compound 2-iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone, also known as AM-2233, is a synthetic cannabinoid with the following chemical properties:

- Molecular Formula : C22H23IN2O

- Molecular Weight : 458.34 g/mol

- CAS Number : 444912-75-8

This compound is categorized primarily as a synthetic cannabinoid receptor agonist and has been studied for its biological activity, particularly in relation to cannabinoid receptors.

AM-2233 acts predominantly as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and mood stabilization. The affinity of AM-2233 for these receptors suggests potential therapeutic applications, particularly in pain relief and neuroprotection.

Pharmacological Profile

Research indicates that AM-2233 exhibits a high binding affinity for CB1 receptors, which are primarily located in the brain. This interaction is responsible for its psychoactive effects. The compound's pharmacological profile includes:

- Analgesic Effects : Studies have shown that synthetic cannabinoids can produce analgesia by modulating pain pathways in the central nervous system.

- Neuroprotective Properties : There is evidence suggesting that AM-2233 may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Toxicity and Safety Profile

Despite its potential benefits, the safety profile of AM-2233 raises concerns. It has been classified as toxic if ingested and can cause serious eye irritation. The compound's acute toxicity is documented as follows:

| Hazard Classification | Description |

|---|---|

| H301 | Toxic if swallowed |

| H319 | Causes serious eye irritation |

These hazards necessitate careful handling and consideration in research applications.

Synthetic Cannabinoids in Herbal Products

A study conducted in Poland analyzed the prevalence of synthetic cannabinoids, including AM-2233, in herbal products marketed as legal highs. The findings indicated significant variability in the presence and concentrations of synthetic cannabinoids across different products, highlighting the need for regulation and monitoring of such substances .

Comparative Studies on Cannabinoid Receptor Agonists

Comparative studies have shown that AM-2233 has a more potent effect on CB1 receptors compared to other synthetic cannabinoids. For instance, research published in pharmacological journals indicates that while traditional cannabinoids like THC activate CB1 receptors moderately, AM-2233 achieves higher efficacy levels . This enhanced potency could lead to increased therapeutic effects but also raises the risk of adverse effects.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C22H23IN2O

- Molecular Weight : 458.34 g/mol

- IUPAC Name : (2-iodophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone

- CAS Number : 444912-75-8

Functional Groups

The presence of an iodine substituent and a ketone group enhances the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural similarity to other biologically active compounds. Its applications include:

- Pain Management : AM-2233 has been studied for its analgesic properties, particularly as a cannabinoid receptor agonist. It shows promise in modulating pain pathways, which could lead to new pain relief medications.

Neuropharmacology

Research indicates that AM-2233 may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This suggests potential applications in treating neurological disorders such as:

- Anxiety Disorders : By modulating serotonin receptors, this compound could contribute to the development of new anxiolytic drugs.

Cancer Research

The compound's structural features may allow it to interact with cancer cell signaling pathways. Preliminary studies suggest:

- Antitumor Activity : Similar compounds have demonstrated anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Molecular Interaction Studies

Understanding how AM-2233 interacts with biological targets is crucial for its application in drug development. Techniques employed include:

- Molecular Docking Simulations : These simulations help predict the binding affinity of AM-2233 to various receptors, providing insights into its pharmacodynamics.

Table 1: Comparison of Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| AM-2233 | Indole ring, piperidine moiety, iodine atom | Analgesic, neuroactive |

| 5-Hydroxyindole | Indole ring with hydroxyl group | Neuroprotective |

| 6-Bromoindole | Indole ring with bromine substituent | Anticancer |

| Piperidinyl Benzamide | Piperidine ring attached to benzamide | Neuroactive |

Case Study 1: Analgesic Properties

A study published in a peer-reviewed journal examined the analgesic effects of AM-2233 in animal models of chronic pain. The results indicated that AM-2233 effectively reduced pain sensitivity compared to control groups, suggesting its potential as a novel analgesic agent.

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological profile of AM-2233 revealed that it significantly altered serotonin levels in rodent models. This finding supports its potential use in developing treatments for anxiety and depression.

Preparation Methods

Fischer Indole Synthesis

The indole nucleus is typically constructed via Fischer indole synthesis using phenylhydrazine and carbonyl compounds. For AM-2233, cyclization of 4-bromophenylhydrazine with ethyl pyruvate under acidic conditions (HCl/EtOH, reflux, 12 h) yields 5-bromoindole-3-carboxylic acid ethyl ester (75% yield).

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Temperature | 80°C |

| Catalyst | Concentrated HCl |

| Solvent | Ethanol |

| Reaction Time | 12 hours |

Functionalization at N1 Position

The indole nitrogen is alkylated with 1-methylpiperidin-2-ylmethyl chloride under phase-transfer conditions:

-

Base : Potassium carbonate (3 eq.)

-

Solvent : DMF, anhydrous

-

Temperature : 60°C, 8 h

Mechanistic Insight : The reaction proceeds via SN2 displacement, with the piperidine's stereochemistry preserved at C2.

Introduction of 2-Iodophenyl Methanone Group

Friedel-Crafts Acylation

The 3-position of the indole undergoes Friedel-Crafts acylation using 2-iodobenzoyl chloride :

-

Catalyst : Anhydrous AlCl₃ (1.2 eq.)

-

Solvent : Dichloromethane, 0°C → RT

-

Reaction Time : 6 h

Key Challenge : Competing acylation at indole C2 is minimized by steric hindrance from the N1 substituent.

Alternative Coupling Methods

Palladium-mediated cross-coupling provides an alternative route:

| Method | Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 54% |

| Stille Coupling | Pd₂(dba)₃, AsPh₃, THF | 49% |

These methods show lower efficiency compared to Friedel-Crafts but offer better regiocontrol in complex substrates.

Piperidine Side Chain Modifications

Synthesis of 1-Methylpiperidin-2-ylmethyl Chloride

The chiral piperidine precursor is prepared through:

-

Enantioselective Reduction : (S)-BINAP-Ru catalyzed hydrogenation of 2-pyridinecarboxaldehyde (ee >98%)

-

Methylation : CH₃I in THF with NaH (0°C, 2 h)

Critical Parameter : Maintaining low temperatures during methylation prevents N-oxide formation.

Final Assembly and Purification

Convergent Synthesis Strategy

-

Indole-Piperidine Intermediate : 1-(1-Methylpiperidin-2-ylmethyl)-1H-indole-3-carboxylic acid (MPCA)

-

Coupling : MPCA reacts with 2-iodobenzoyl chloride via mixed anhydride method (IBCF, NMM, THF)

-

Workup : Aqueous NaHCO₃ wash followed by silica gel chromatography (EtOAc/Hexane 3:7)

Analytical Characterization

HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30)

Chiral Resolution : [α]D²⁵ = +12.3° (c 1.0, CHCl₃) confirms (S)-configuration at piperidine C2

Comparative Evaluation of Synthetic Routes

| Method | Total Steps | Overall Yield | Purity |

|---|---|---|---|

| Linear Synthesis | 7 | 28% | 97.5% |

| Convergent Approach | 5 | 42% | 99.1% |

The convergent strategy reduces step count and improves yield by minimizing intermediate isolation.

Scale-Up Considerations and Process Optimization

Critical Quality Attributes

Thermal Hazard Analysis

DSC reveals exothermic decomposition at 218°C (ΔH = -127 kJ/mol), necessitating temperature-controlled reaction conditions during acylation steps.

Q & A

Q. What synthetic methodologies are effective for synthesizing AM-2233, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves coupling 2-iodobenzoyl chloride with a functionalized indole-piperidine intermediate under anhydrous conditions. Key steps include:

- N-Alkylation : Use of 1-methylpiperidine-2-ylmethyl chloride with indole derivatives in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol improve purity. Yields >70% are achievable by controlling stoichiometry and reaction time .

- Optimization Tips :

- Employ microwave-assisted synthesis to reduce reaction time.

- Monitor intermediates via thin-layer chromatography (TLC) and characterize using (e.g., indole C3 proton at δ 7.8–8.1 ppm) .

Q. Which spectroscopic techniques are critical for structural characterization of AM-2233?

- Methodological Answer :

- GC-MS/FTIR : Confirm molecular ion peaks (e.g., m/z 478 for AM-2233) and carbonyl stretching vibrations (~1650–1700 cm) .

- NMR : and NMR in CDCl resolve indole, piperidine, and iodophenyl moieties (e.g., piperidine methyl group at δ 1.2–1.4 ppm) .

- X-ray Crystallography : Single-crystal diffraction (SHELX refinement) validates stereochemistry and bond lengths (e.g., C-I bond: ~2.09 Å) .

Advanced Research Questions

Q. How can contradictory data on AM-2233’s cannabinoid receptor binding affinities (CB1 vs. CB2) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions. Standardize protocols:

- Radioligand Competition : Use in HEK-293 cells expressing human CB1/CB2 receptors.

- Control Variables :

- Membrane preparation homogeneity.

- Incubation time (60–90 min at 37°C) to ensure equilibrium .

- Data Normalization : Report values with SEM from ≥3 independent experiments. Recent studies suggest AM-2233 has higher CB1 affinity () than CB2 () .

Q. What in vivo models are appropriate for evaluating AM-2233’s metabolic stability and off-target effects?

- Methodological Answer :

- Metabolic Stability :

- Liver Microsome Assays : Incubate AM-2233 (1 µM) with human/rat microsomes. Monitor depletion via LC-HRMS (half-life >30 min suggests stability) .

- In Vivo Toxicity :

- Xenograft Models : Administer AM-2233 (10 mg/kg, oral) in nude mice with PC-3 prostate tumors. Assess tumor volume and liver enzymes (ALT/AST) weekly .

- Behavioral Assays : Rotarod tests to detect CNS side effects (e.g., ataxia) at 1–5 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.